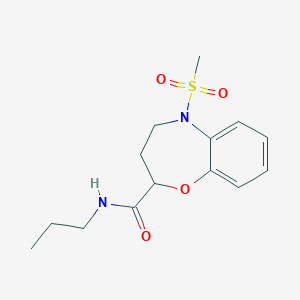
6-chloro-2-(5-ethyl-2-thienyl)-N-(4-fluorobenzyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(5-ethyl-2-thienyl)-N-(4-fluorobenzyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-fluorobenzyl)-4-quinolinecarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. This inhibition leads to a reduction in the growth of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the inhibition of certain enzymes involved in cell growth and inflammation, as well as the reduction of cancer cell growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-fluorobenzyl)-4-quinolinecarboxamide in lab experiments is its potential as a new drug candidate. The compound has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising candidate for further development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage range of the compound.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-fluorobenzyl)-4-quinolinecarboxamide. One of the main directions is to further investigate its potential as a new drug candidate. This includes conducting more studies on its anti-cancer and anti-inflammatory properties, as well as its potential toxicity. Additionally, further studies are needed to determine the optimal dosage range and administration route of the compound. Other future directions include investigating its potential as a diagnostic tool for cancer and other diseases, as well as its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising compound with potential applications in the development of new drugs. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research. However, further studies are needed to determine its safety and optimal dosage range. The compound also has potential applications as a diagnostic tool and in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-fluorobenzyl)-4-quinolinecarboxamide involves a series of chemical reactions. The starting materials for the synthesis are 5-ethyl-2-thiophenecarboxylic acid and 4-fluorobenzylamine. These two compounds are reacted with thionyl chloride to form 5-ethyl-2-thienyl chloride and 4-fluorobenzyl chloride, respectively. The resulting compounds are then reacted with 6-chloro-4-quinolinecarboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-fluorobenzyl)-4-quinolinecarboxamide in scientific research are vast. One of the main applications is in the development of new drugs. The compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, the compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c1-2-17-8-10-22(29-17)21-12-19(18-11-15(24)5-9-20(18)27-21)23(28)26-13-14-3-6-16(25)7-4-14/h3-12H,2,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLKHLCAHVLEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)

![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)
![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)
![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)